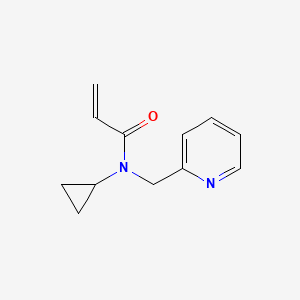![molecular formula C17H12N4O3 B2857487 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide CAS No. 2034467-55-3](/img/structure/B2857487.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-substituted-4- ([1,2,4]triazolo [1,5-a]pyridin-6-yl)-5- (6-methylpyridin-2-yl)imidazoles was achieved through a series of reactions, including the replacement of a quinoxalin-6-yl moiety .
Molecular Structure Analysis
The molecular structure of “N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide” can be found in databases like PubChem . The compound has a molecular weight of 320.308.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 2-pyridone derivative with chloroacetyl chloride has been reported . Another study reported a Suzuki coupling reaction to produce intermediates, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide” can be found in databases like PubChem . The compound has a molecular weight of 320.308.
Aplicaciones Científicas De Investigación
Role of Nitazoxanide in Disease Management
Nitazoxanide, a compound with a complex structure, demonstrates the potential of heterocyclic compounds in treating a variety of infectious diseases. Its wide range of applications, including antiprotozoal, anthelmintic, and antiviral activities, showcases the importance of chemical research in developing treatments for various conditions (Bharti et al., 2021).
Temozolomide's Role in Pediatric Brain Tumors
Temozolomide, belonging to the imidazotetrazine class, highlights the therapeutic application of heterocyclic compounds in oncology, particularly in treating pediatric brain tumors. The ability of temozolomide to cross the blood-brain barrier and its oral bioavailability are crucial for its effectiveness in cancer treatment (Barone et al., 2006).
Heterocyclic N-oxide Molecules in Synthesis and Drug Development
The versatility of heterocyclic N-oxide molecules, including those synthesized from pyridine and indazole, underscores their significance in organic synthesis, catalysis, and medicinal applications. These compounds exhibit a wide range of functionalities, making them valuable in the development of anticancer, antibacterial, and anti-inflammatory drugs (Li et al., 2019).
Analytical Methods for Antioxidant Activity Determination
The study of antioxidants, crucial for various applications from food engineering to pharmacy, relies on sophisticated analytical methods. This research area exemplifies the role of chemical analysis in understanding the antioxidant properties of compounds, which is essential for developing new drugs and food preservatives (Munteanu & Apetrei, 2021).
Direcciones Futuras
The future directions for the study of “N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, a novel alpha 7 nAChR agonist has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions .
Propiedades
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-10-12(20-15(22)14-7-8-18-24-14)9-13-17(19-10)23-16(21-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHYGMJZQNPRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)




![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)
![[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine](/img/structure/B2857417.png)
![N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2857418.png)

![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2857422.png)
![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide](/img/structure/B2857423.png)


![(3Z)-1-benzyl-3-[(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2857427.png)